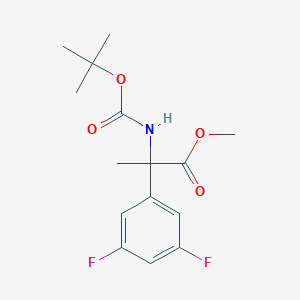
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the ester: The protected amine is then reacted with methyl chloroformate to form the ester linkage.
Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using an appropriate difluorophenyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Hydrolysis: Carboxylic acid derivative.
Deprotection: Free amine derivative.
Substitution: Substituted difluorophenyl derivatives.
科学的研究の応用
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the biological context and the specific target.
類似化合物との比較
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylpropanoate: Lacks the difluorophenyl group.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)propanoate: Contains a single fluorine atom.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)propanoate: Contains chlorine atoms instead of fluorine.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The difluorophenyl group can influence the compound’s reactivity, stability, and interactions with biological targets.
特性
分子式 |
C15H19F2NO4 |
|---|---|
分子量 |
315.31 g/mol |
IUPAC名 |
methyl 2-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19F2NO4/c1-14(2,3)22-13(20)18-15(4,12(19)21-5)9-6-10(16)8-11(17)7-9/h6-8H,1-5H3,(H,18,20) |
InChIキー |
GJMPJAJZVUIPFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC(=C1)F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)
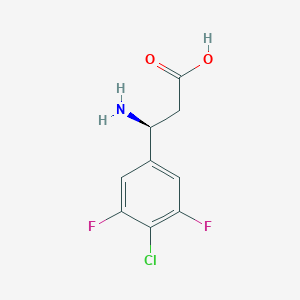
![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
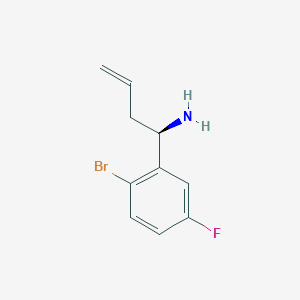
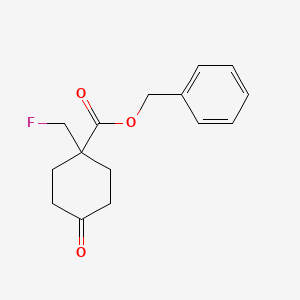
![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)



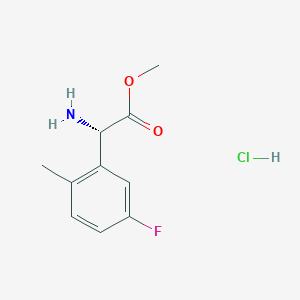
![(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13045394.png)
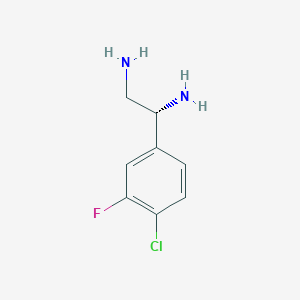
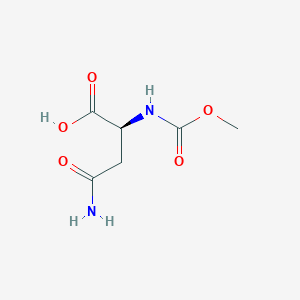
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)
